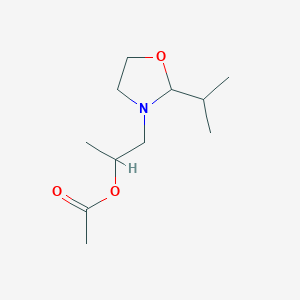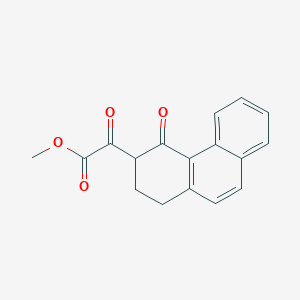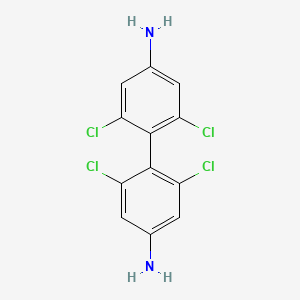
2-Phenyloctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyloctan-2-ol is an organic compound with the molecular formula C14H22O. It is a secondary alcohol with a phenyl group attached to the second carbon of an octane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenyloctan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of phenylmagnesium bromide with octan-2-one under anhydrous conditions. The reaction typically proceeds as follows:
C6H5MgBr+C8H16O→C6H5C(OH)C8H17+MgBrOH
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the preparation of phenylmagnesium bromide in a controlled environment, followed by its reaction with octan-2-one. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenyloctan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-phenyloctane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed:
Oxidation: 2-Phenyloctan-2-one.
Reduction: 2-Phenyloctane.
Substitution: 2-Phenyloctyl chloride or 2-Phenyloctyl bromide.
Wissenschaftliche Forschungsanwendungen
2-Phenyloctan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Phenyloctan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by interacting with cell membranes or enzymes, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylethanol
- 2-Phenylbutan-2-ol
- 2-Phenylhexan-2-ol
Comparison: 2-Phenyloctan-2-ol is unique due to its longer carbon chain compared to similar compounds like 2-Phenylethanol and 2-Phenylbutan-2-ol. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of the phenyl group also imparts specific aromatic characteristics that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
7252-61-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2-phenyloctan-2-ol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-9-12-14(2,15)13-10-7-6-8-11-13/h6-8,10-11,15H,3-5,9,12H2,1-2H3 |
InChI-Schlüssel |
DGUQSFBPIPDIHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



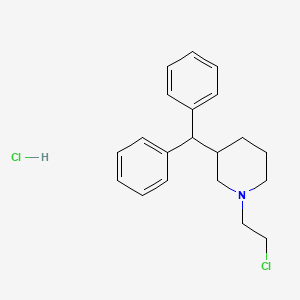
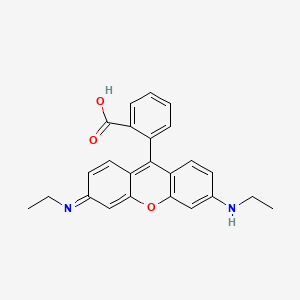
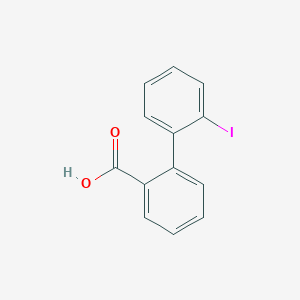

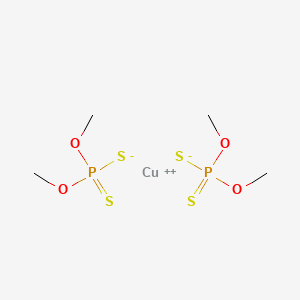


![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
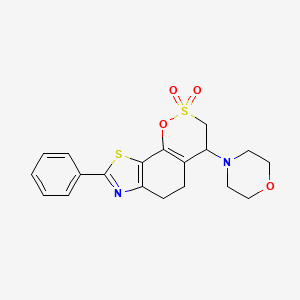
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
